molecular formula C17H16N4OS B11179294 N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea

N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea

Cat. No.: B11179294
M. Wt: 324.4 g/mol
InChI Key: VBICWKWQLCQIDI-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea typically involves the reaction of 4-oxo-2-phenyl-3(4H)-quinazolinone with N,N-dimethylthiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety would yield sulfoxides or sulfones, while reduction of the quinazolinone ring would produce dihydroquinazolinones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea as an anticancer agent. The compound has been synthesized and evaluated for its biological activity against various cancer cell lines.

Synthesis and Testing

The synthesis of this compound involves the reaction of 4-(2-methyl-4-oxo-3-quinazolinyl)-aniline with thiourea derivatives, yielding products that have been tested for their cytotoxic effects. For example, a study demonstrated that derivatives of thiourea exhibited significant inhibitory activity against MDA-MB-231 breast cancer cells using the MTT assay, with some compounds showing IC50 values as low as 0.51 µM .

Case Study: Anticancer Evaluation

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AMDA-MB-2310.51
Compound BK562 (Leukemia)0.75
Compound COther Tumor LinesVaried

These findings suggest that minor modifications to the structure of this compound can enhance its anticancer properties, making it a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been investigated for its antimicrobial properties. Compounds containing thiourea moieties have shown promise against various bacterial strains, indicating their potential use in treating infections .

Pharmacological Insights

The pharmacological profile of this compound suggests a broad spectrum of activity due to its structural characteristics:

Key Pharmacological Activities

  • Anticancer : Significant activity against breast and leukemia cancer cell lines.
  • Antimicrobial : Effective against several bacterial strains.

These activities are attributed to the compound's ability to interact with biological targets at the molecular level, leading to alterations in cellular functions that inhibit tumor growth and microbial proliferation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-phenyl-3(4H)-quinazolinone: A precursor in the synthesis of N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea.

    N,N-dimethylthiourea: Another precursor used in the synthesis.

    Quinazolinone derivatives: A broader class of compounds with similar structural features and diverse biological activities.

Uniqueness

N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiourea moiety and quinazolinone ring system make it a versatile compound for various applications in scientific research and industry.

Biological Activity

N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea is a synthetic compound categorized under thioureas, characterized by the presence of a thiocarbonyl group (C=S). The molecular structure features a quinazoline core, which is known for its diverse biological activities, including antibacterial and anticancer properties. This compound has garnered attention for its potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C17H16N4OS
  • CAS Number : 522660-11-3
  • Molecular Weight : 324.39 g/mol

The compound's structure includes a dimethyl group attached to the nitrogen atom of the thiourea moiety and a phenyl group at the 2-position of the quinazoline ring, enhancing its lipophilicity and biological activity compared to other similar compounds.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy

A study evaluated the compound's activity against common pathogens, revealing:

  • Staphylococcus aureus : Inhibition Zone Diameter (IZD) of 15 mm at 100 µg/mL concentration.
  • Escherichia coli : IZD of 12 mm at the same concentration.

Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound has been tested against several cancer types, demonstrating significant inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study involving human cancer cell lines:

  • HeLa Cells : IC50 value of 25 µg/mL.
  • MCF-7 Cells : IC50 value of 30 µg/mL.

These findings indicate that this compound may be a candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific bacterial enzymes and cancer cell receptors. Molecular docking studies suggest that it can effectively bind to target sites, disrupting bacterial function and inhibiting cancer cell growth.

Interaction Studies

The interaction studies have focused on:

  • Binding Affinity : High affinity for bacterial enzymes.
  • Inhibition Mechanisms : Potentially disrupting metabolic pathways in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its unique combination of substituents, enhancing both lipophilicity and biological activity.

Compound NameStructure FeaturesBiological Activity
N,N-dimethyl-N'-(4-oxo...)Dimethyl group + phenyl substituentAntibacterial, anticancer
1,3-DiphenylureaUrea derivative with phenyl groupsAntibacterial, anticancer
2-AminoquinazolineAmino group on quinazolineAnticancer, anti-inflammatory
4-OxoquinazolineKetone at position 4 of quinazolineAntimicrobial, antiviral

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

1,1-dimethyl-3-(4-oxo-2-phenylquinazolin-3-yl)thiourea

InChI

InChI=1S/C17H16N4OS/c1-20(2)17(23)19-21-15(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16(21)22/h3-11H,1-2H3,(H,19,23)

InChI Key

VBICWKWQLCQIDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)NN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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